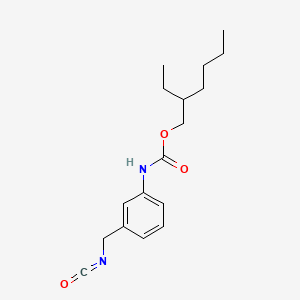
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is a chemical compound that belongs to the class of isocyanates Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of 3-isocyanatomethylphenyl with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature range to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at elevated temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under an inert atmosphere.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate involves its reactivity with various nucleophiles. The isocyanate group reacts with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are essential in the formation of polyurethanes and other polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl isocyanate
- Phenyl isocyanate
- Hexamethylene diisocyanate
Uniqueness
2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to other isocyanates, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
58240-57-6 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-ethylhexyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-3-5-7-14(4-2)12-22-17(21)19-16-9-6-8-15(10-16)11-18-13-20/h6,8-10,14H,3-5,7,11-12H2,1-2H3,(H,19,21) |
Clave InChI |
HZXOAHQYDYYYQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)NC1=CC=CC(=C1)CN=C=O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


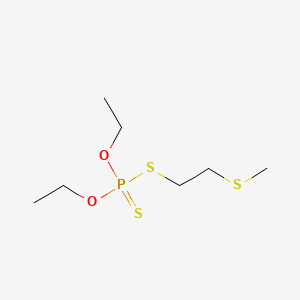
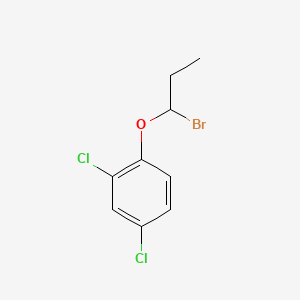
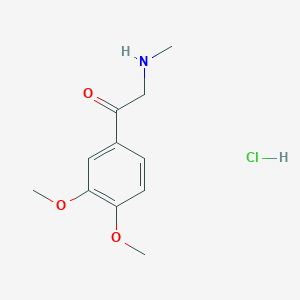
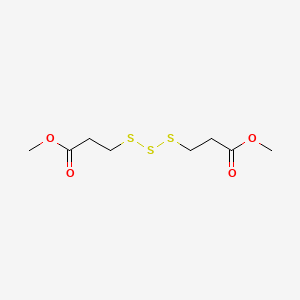
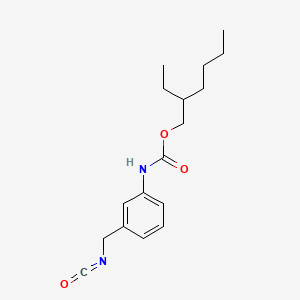
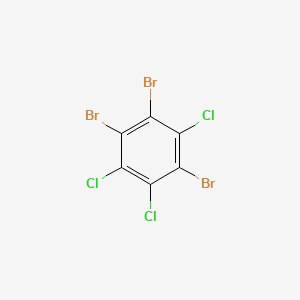

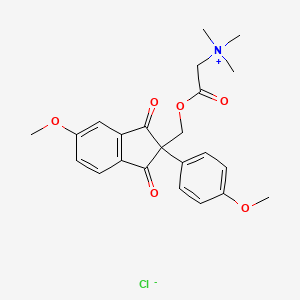
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
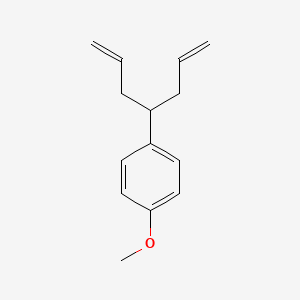
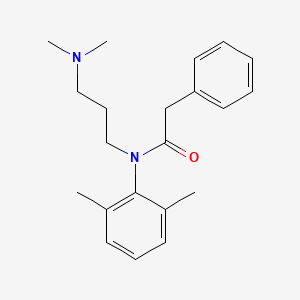

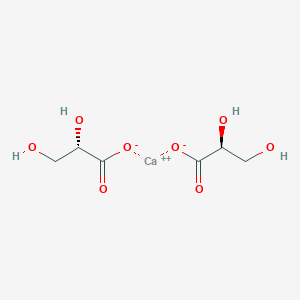
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
